REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:8][CH:9]1[C:10](=[O:20])[N:11]([CH2:16][C:17](=[O:18])[OH:19])[CH2:12][CH2:13][CH2:14][CH2:15]1)([CH3:5])([CH3:6])[CH3:7].[CH3:22][CH2:23][O:24][C:25](=[O:26])[CH3:27].[ClH:21]>>[ClH:21].[NH2:8][CH:9]1[C:10](=[O:20])[N:11]([CH2:16][C:17](=[O:18])[OH:19])[CH2:12][CH2:13][CH2:14][CH2:15]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC1CCCCN(CC(=O)O)C1=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Type
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product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
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Smiles
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NC1CCCCN(CC(=O)O)C1=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:8][CH:9]1[C:10](=[O:20])[N:11]([CH2:16][C:17](=[O:18])[OH:19])[CH2:12][CH2:13][CH2:14][CH2:15]1)([CH3:5])([CH3:6])[CH3:7].[CH3:22][CH2:23][O:24][C:25](=[O:26])[CH3:27].[ClH:21]>>[ClH:21].[NH2:8][CH:9]1[C:10](=[O:20])[N:11]([CH2:16][C:17](=[O:18])[OH:19])[CH2:12][CH2:13][CH2:14][CH2:15]1
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Name
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|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC1CCCCN(CC(=O)O)C1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCCCN(CC(=O)O)C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |